1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Description
Contextualization within the Broader Field of Pyrazolol Chemistry
Pyrazolol chemistry is a specialized area within the study of heterocyclic compounds, focusing on pyrazole (B372694) rings that bear a hydroxyl group. These compounds are often referred to as hydroxypyrazoles or their tautomeric forms, pyrazolones. researchgate.netnih.gov The position of the hydroxyl group on the pyrazole ring is a critical determinant of the molecule's structure and reactivity, with 3-hydroxy, 4-hydroxy, and 5-hydroxy pyrazoles all being subjects of study. researchgate.netrsc.org
A defining characteristic of hydroxypyrazoles is their capacity for tautomerism, an equilibrium between two or more structural isomers that are mutually interconvertible. globalresearchonline.netresearchgate.netnih.gov For instance, 5-hydroxypyrazoles can exist in equilibrium with pyrazolin-5-one forms. nih.gov The specific equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. nih.gov Pyrazolols are significant scaffolds in medicinal chemistry and materials science due to their wide spectrum of biological activities and applications in dyes and polymers. nih.govnih.gov
Historical Development of Research on Substituted Pyrazoles and Hydroxylated Pyrazole Systems
The history of pyrazole chemistry began in 1883 with the first synthesis of a substituted pyrazole by Ludwig Knorr, who reacted a β-diketone with a hydrazine (B178648) derivative. nih.govwikipedia.org This foundational work opened the door to the synthesis of a vast array of pyrazole derivatives. The discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone (B3327878) derivative, shortly thereafter spurred significant interest in hydroxylated pyrazole systems within the pharmaceutical industry. nih.gov
Over the decades, research has evolved from simple syntheses to the development of sophisticated methods for creating polysubstituted pyrazoles with high regioselectivity. nih.govorganic-chemistry.org The investigation into hydroxylated pyrazoles, specifically 4-hydroxypyrazoles, has seen the development of synthetic routes involving the cyclocondensation of specific precursors or the direct functionalization of a pre-formed pyrazole ring. rsc.orgnih.gov Early methods often involved multi-step processes, but more recent research has focused on developing more direct and efficient methodologies. rsc.org
Significance of Alkyl and Hydroxyl Substituents in Pyrazole Ring Systems for Chemical Research
The substituents on a pyrazole ring profoundly influence its physical, chemical, and biological properties. researchgate.netnih.gov Alkyl groups, such as the methyl and tert-butyl groups present in 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, and the hydroxyl group are particularly significant.
Key Substituent Effects:
| Substituent Group | Position on Target Molecule | General Significance in Pyrazole Chemistry |
| Tert-butyl | N1 | Provides steric bulk, which can influence reaction selectivity and prevent intermolecular interactions like hydrogen bonding between pyrazole rings. It also increases the lipophilicity of the molecule. |
| Methyl | C3, C5 | Modifies the electronic properties of the ring and can affect the stability of different tautomeric forms. researchgate.net These groups contribute to the overall size and shape of the molecule, which is crucial for biological interactions. nih.gov |
| Hydroxyl | C4 | Acts as a hydrogen bond donor and acceptor, significantly influencing solubility and intermolecular interactions. It introduces a site for further chemical reactions (e.g., etherification, esterification) and is often a key functional group for biological activity. researchgate.net The C4-OH group is also central to the study of specific tautomeric forms and can be a product of metabolic processes. nih.gov |
The combination of bulky alkyl groups and a functional hydroxyl group makes molecules like this compound interesting candidates for studies in medicinal chemistry, where molecular shape and functional group presentation are critical for receptor binding. researchgate.net
Current Academic Research Landscape and Unexplored Avenues for this compound
The current academic research landscape for pyrazole derivatives is vibrant and extensive, with studies frequently reporting on their synthesis and wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netrsc.org Research into 4-hydroxypyrazole derivatives, in particular, has focused on their synthesis and their potential as ferroptosis inhibitors and other therapeutic agents. rsc.orgresearchgate.net
However, a specific focus on this compound is not prominent in the available literature. This indicates that the compound represents a relatively unexplored area of pyrazole chemistry. Based on the known properties of related compounds, several avenues for future research can be identified:
Novel Synthetic Routes: Developing and optimizing a high-yield, regioselective synthesis for this specific polysubstituted 4-hydroxypyrazole would be a valuable contribution.
Tautomeric Studies: A detailed investigation into the tautomeric equilibrium of this compound in various solvents and physical states would provide fundamental insights into its structural chemistry, an area of significant interest for hydroxypyrazoles. researchgate.netbeilstein-journals.org
Biological Screening: Given the broad spectrum of activities exhibited by substituted pyrazoles, this compound could be screened for various biological effects, such as anti-inflammatory, analgesic, antimicrobial, or herbicidal activities. nih.govnih.gov
Coordination Chemistry: Pyrazoles are well-known ligands in coordination chemistry. The specific steric and electronic profile of this compound could lead to the formation of novel metal complexes with interesting catalytic or material properties.
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6-8(12)7(2)11(10-6)9(3,4)5/h12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLVRCMUNDKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its susceptibility to electrophilic aromatic substitution is significantly influenced by the nature of its substituents. In 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, the 4-hydroxyl group is a strongly activating, ortho-, para-directing group. However, the positions ortho to the hydroxyl group (C3 and C5) are already occupied by methyl groups. This steric hindrance, combined with the electronic properties of the substituents, makes the C4 position the most probable site for electrophilic attack on a pyrazole ring. pharmaguideline.com
Given the substitution pattern of this compound, electrophilic substitution on the pyrazole ring itself is generally unfavorable without displacing an existing group. The electron-donating nature of the hydroxyl and methyl groups increases the electron density of the ring, but the lack of an available position for substitution limits this type of reaction.
Reactions Involving the 4-Hydroxyl Group
The 4-hydroxyl group is the primary site of reactivity in the molecule, undergoing reactions typical of a hindered phenol.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic pyrazolate anion, which then reacts with an alkylating or acylating agent.
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base (e.g., sodium hydride, potassium carbonate) yields the corresponding 4-alkoxy-1-tert-butyl-3,5-dimethyl-1H-pyrazole.
O-Acylation: Treatment with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine (B92270), triethylamine) affords the 4-acyloxy derivatives. Phase-transfer catalysis has also been employed for the acylation of hydroxypyrazoles.
Table 1: Representative O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| O-Methylation | Methyl Iodide | Sodium Hydride | 4-Methoxy-1-tert-butyl-3,5-dimethyl-1H-pyrazole |
| O-Ethylation | Ethyl Bromide | Potassium Carbonate | 4-Ethoxy-1-tert-butyl-3,5-dimethyl-1H-pyrazole |
| O-Acetylation | Acetyl Chloride | Pyridine | 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl acetate |
| O-Benzoylation | Benzoyl Chloride | Triethylamine | 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl benzoate |
Redox Chemistry of the Hydroxyl Moiety
The hydroxyl group can participate in redox reactions. Oxidation of the 4-hydroxyl group can lead to the formation of a pyrazol-4-one derivative. The stability of the resulting product and the feasibility of the oxidation depend on the oxidant used and the reaction conditions. The oxidation of pyrazole to 4-hydroxypyrazole has been observed in biological systems, implicating the involvement of cytochrome P-450. nih.gov Conversely, the corresponding pyrazol-4-one can be reduced to regenerate the 4-hydroxypyrazole. The oxidation state of a molecule is determined by the gain or loss of electrons. youtube.comyoutube.com
Hindered phenols, structurally similar to the pyrazolol, are known to act as antioxidants, and their efficacy is related to the stability of the phenoxyl radicals formed upon oxidation.
Reactivity of the Methyl and Tert-butyl Substituents
The substituents on the pyrazole ring also exhibit characteristic reactivities.
N-Tert-butyl Group: The tert-butyl group at the N1 position is generally chemically inert and serves as a bulky protecting group. It provides steric hindrance and influences the solubility and crystalline nature of the compound. Under harsh acidic conditions, cleavage of the N-tert-butyl group is possible.
C-Methyl Groups: The methyl groups at the C3 and C5 positions are attached to an aromatic ring and can undergo reactions typical of benzylic positions, although they are generally less reactive than the methyl group on toluene. Reactions such as free-radical halogenation (e.g., with N-bromosuccinimide) or oxidation under strong conditions could potentially functionalize these methyl groups.
Acid-Base Properties and Tautomeric Equilibria of the Pyrazolol Structure
Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases. nih.govmdpi.com The N-unsubstituted pyrazoles can exist in tautomeric forms. researchgate.net
Acidity: The 4-hydroxyl group imparts acidic properties to the molecule, similar to a phenol. It can be deprotonated by a suitable base to form a phenoxide-like anion. The acidity can be influenced by the electronic effects of the other substituents on the ring.
Basicity: The pyridine-like nitrogen atom (N2) of the pyrazole ring has a lone pair of electrons and can be protonated by an acid, making the compound a weak base.
Tautomerism: 1-substituted-4-hydroxypyrazoles can theoretically exist in a tautomeric equilibrium with their corresponding keto forms, 1-substituted-pyrazolin-4-ones. However, for 1-substituted pyrazol-3-ols, the hydroxyl (OH) form is often the predominant tautomer in nonpolar solvents. nih.gov The substitution at N1 with a bulky tert-butyl group is expected to influence this equilibrium. For pyrazolone (B3327878) derivatives, N-alkyl or N-aryl substituents can stabilize the 3-pyrazolone isomer. wikipedia.org DFT studies have been used to evaluate the keto-enol tautomerization process in substituted pyrazolones. nih.gov
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Name |
|---|---|---|
| Enol Form | This compound | |
| Keto Form | 1-Tert-butyl-3,5-dimethyl-1,2-dihydropyrazol-4-one |
Photochemical Transformations of the Pyrazolol Framework
The study of the photochemistry of pyrazoles has revealed several transformation pathways, including photoisomerization and photocleavage. semanticscholar.org Upon irradiation with UV light, pyrazoles can undergo rearrangement to form imidazoles. acs.org Another photochemical route for pyrazoles involves the formation of pyrazolines from tetrazoles. thieme-connect.comthieme-connect.comresearchgate.netthieme.de
For this compound, potential photochemical reactions could include:
Photoisomerization: Rearrangement of the pyrazole ring to an imidazole derivative.
Photodimerization: [2+2] cycloaddition reactions, particularly if the molecule exists in its pyrazol-4-one tautomeric form.
Photocleavage: Fragmentation of the ring system, which has been observed for some pyrazole derivatives. semanticscholar.org
The specific outcome of a photochemical reaction would depend on factors such as the wavelength of light used, the solvent, and the presence of photosensitizers.
Mechanistic Studies of Specific Reactions Involving the Compound
Detailed mechanistic studies specifically for this compound are not extensively available in the reviewed literature. However, by examining the reactivity of the pyrazole core and related 4-hydroxypyrazole systems, plausible mechanistic pathways for its reactions can be inferred. The chemical behavior of this compound is largely dictated by the electron-rich nature of the pyrazole ring, further influenced by the substituents at the 1, 3, 4, and 5 positions.
One of the key reaction types for pyrazoles is electrophilic substitution. The hydroxyl group at the C4 position is an activating group, meaning it increases the electron density of the pyrazole ring, making it more susceptible to attack by electrophiles. A plausible mechanism for electrophilic substitution at the C4 position, where the hydroxyl group resides, would likely proceed through a mechanism analogous to other electrophilic aromatic substitutions.
A proposed general mechanism for the electrophilic substitution on the pyrazole ring involves an initial attack by an electrophile on the electron-rich pyrazole nucleus. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. In the case of 4-substituted pyrazoles, the regioselectivity of the electrophilic attack is directed by the existing substituents.
For instance, in the electrophilic thio- or selenocyanation of 4-unsubstituted pyrazoles, a proposed mechanism involves the in situ generation of a reactive electrophilic species (e.g., Cl-SCN or Cl-SeCN). This electrophile then undergoes an electrophilic addition reaction with the pyrazole at the C4 position to form an intermediate. This is followed by a deprotonation step, which restores the aromaticity of the pyrazole ring and yields the 4-substituted product. beilstein-journals.org
A similar mechanistic pathway can be envisioned for reactions of this compound. The hydroxyl group at the C4 position can be targeted in various transformations. For example, reactions involving the hydroxyl group could proceed via initial protonation or activation, followed by nucleophilic attack.
While specific kinetic and thermodynamic data for reactions involving this compound are not readily found, the general principles of physical organic chemistry suggest that the bulky tert-butyl group at the N1 position and the methyl groups at the C3 and C5 positions would exert steric and electronic effects on the reactivity of the pyrazole ring and the C4-hydroxyl group. These bulky groups might hinder the approach of certain reagents.
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol
X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions
Detailed X-ray crystallographic data for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is not publicly available in crystallographic databases. However, analysis of closely related pyrazole (B372694) structures reveals common motifs. For instance, N-unsubstituted pyrazoles often form tetrameric structures in the solid state through N–H···N hydrogen bonds. The presence of the bulky tert-butyl group at the N1 position in the target molecule would preclude such an arrangement. Instead, intermolecular interactions would likely be dominated by hydrogen bonding involving the 4-hydroxyl group, potentially forming chains or dimeric structures with neighboring molecules. The specific solid-state conformation, including the torsion angles of the tert-butyl and methyl groups relative to the pyrazole ring, would be definitively determined by single-crystal X-ray diffraction.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
Note: This table is illustrative and based on typical values for similar small organic molecules. Actual data can only be obtained through experimental analysis.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound, a full suite of NMR experiments would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecule.
Based on the analysis of similar substituted pyrazoles, the expected chemical shifts for this compound can be predicted. mdpi.commdpi.com The ¹H NMR spectrum would feature distinct singlets for the tert-butyl protons, the two methyl groups on the pyrazole ring, and the hydroxyl proton. The ¹³C NMR spectrum, aided by a DEPT-135 experiment, would show signals for the quaternary carbons of the tert-butyl group and the pyrazole ring, as well as the methyl and methine carbons. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | N-C(CH₃)₃ | 1.5 - 1.7 (s, 9H) | 60 - 62 (Cq) |
| N-C(CH₃)₃ | 30 - 32 (3 x CH₃) | ||
| 3 | C-CH₃ | 2.1 - 2.3 (s, 3H) | 148 - 150 (Cq) |
| C-CH₃ | 11 - 13 (CH₃) | ||
| 4 | C-OH | 4.5 - 5.5 (s, 1H) | 125 - 127 (Cq) |
| 5 | C-CH₃ | 2.1 - 2.3 (s, 3H) | 138 - 140 (Cq) |
Note: Predicted values are based on data from analogous structures and may vary from experimental results. 's' denotes a singlet, and 'Cq' denotes a quaternary carbon.
To confirm the predicted assignments and establish the precise molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show no significant correlations for this specific molecule, as there are no vicinal protons to establish H-H couplings, confirming the isolated nature of the methyl and tert-butyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton signal to its attached carbon. It would confirm the assignments for the tert-butyl protons and their carbon, as well as the two pyrazole methyl groups with their respective carbons.
The tert-butyl protons showing a correlation to the N-bearing quaternary carbon (Cq) and the N1-attached pyrazole ring carbon (C5).
The 3-CH₃ protons correlating to the C3 and C4 carbons of the pyrazole ring.
The 5-CH₃ protons correlating to the C5 and C4 carbons of the pyrazole ring.
These correlations would provide definitive proof of the substituent positions on the pyrazole ring. mdpi.com
Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), is invaluable for studying the structure of materials in their solid form. researchgate.net For this compound, ssNMR could be used to:
Investigate Polymorphism: Different crystalline forms (polymorphs) would give rise to distinct ¹³C and ¹⁵N ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Study Tautomerism: While the N1-substitution with a tert-butyl group prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, ssNMR could probe the potential for keto-enol tautomerism involving the 4-hydroxyl group. The ¹³C chemical shift of the C4 carbon would be highly sensitive to its bonding environment (C-O vs. C=O), allowing for the identification of any potential keto tautomer in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Structure
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1600 cm⁻¹ region. mdpi.com A strong band around 1100-1200 cm⁻¹ for the C-O stretch would also be characteristic.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The pyrazole ring breathing modes would likely give rise to strong signals. The symmetric C-H stretching and bending vibrations of the methyl and tert-butyl groups would also be observable. Since the molecule lacks symmetry, many vibrations would be active in both IR and Raman spectra.
Table 3: Key Vibrational Modes and Expected Wavenumbers (cm⁻¹)
| Vibrational Mode | Expected IR Region | Expected Raman Region |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 (broad, strong) | Weak |
| C-H stretch (alkyl) | 2850-2970 (strong) | Strong |
| C=N, C=C stretch (ring) | 1500-1600 (medium) | Medium-Strong |
| C-O stretch | 1100-1200 (strong) | Weak |
Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information on the molecular weight and the connectivity of atoms through controlled fragmentation. For this compound, analysis by mass spectrometry, particularly using electron impact (EI) ionization, reveals a distinct fragmentation pattern that is characteristic of its N-tert-butyl and substituted pyrazole structure. High-resolution mass spectrometry (HRMS) further substantiates the proposed structure by providing exact mass measurements, which confirm the elemental composition of the molecular ion and its primary fragments.
The fragmentation of pyrazole derivatives under electron impact is highly dependent on the nature and position of their substituents. rsc.orgresearchgate.net In N-substituted pyrazoles, the initial cleavage of the N-N bond, a common pathway in unsubstituted pyrazole, is often suppressed. rsc.org Instead, fragmentation is typically initiated at the substituent groups. For this compound, the bulky N-tert-butyl group is expected to be a primary site of fragmentation.
The most prominent fragmentation pathway involves the α-cleavage of the tert-butyl group. This process typically begins with the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation, resulting in a significant fragment ion at [M-15]⁺. Subsequent or alternative fragmentation of the tert-butyl group can lead to the loss of a tert-butyl radical (•C₄H₉), yielding the [M-57]⁺ ion. This type of fragmentation is a well-documented pathway for compounds containing a tert-butyl moiety. nih.gov
Following the initial loss from the tert-butyl group, further fragmentation can occur within the pyrazole ring itself. This may involve the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂), which is a characteristic feature in the mass spectra of many nitrogen-containing heterocyclic compounds. researchgate.net
High-resolution mass spectrometry provides unambiguous confirmation of the elemental formula for the parent ion and its fragments. The precise mass measurement allows for the differentiation between ions of the same nominal mass but different elemental compositions, thereby validating the proposed fragmentation pathways. For the molecular ion of this compound (C₁₀H₁₈N₂O), the theoretical exact mass can be calculated and compared to the experimental value, with minimal mass error, confirming its elemental composition. mdpi.commdpi.com
The principal fragmentation pathways and the corresponding theoretical m/z values are summarized in the data tables below.
Table 1: Proposed Key Fragment Ions of this compound in Mass Spectrometry
| Proposed Fragment | Elemental Formula | Theoretical m/z | Neutral Loss |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₈N₂O]⁺ | 182.1419 | - |
| [M-CH₃]⁺ | [C₉H₁₅N₂O]⁺ | 167.1184 | •CH₃ |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Elemental Formula | Calculated Exact Mass |
|---|---|---|
| Molecular Ion [M]⁺ | C₁₀H₁₈N₂O | 182.14191 |
| [M-15]⁺ | C₉H₁₅N₂O | 167.11844 |
Theoretical and Computational Chemistry Investigations of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. eurasianjournals.com It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol. DFT calculations are used to determine the molecule's optimized geometry, vibrational frequencies, and a host of electronic properties. researchgate.netnih.gov A common approach involves using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311G(d,p) to achieve reliable results. nih.govnih.gov
The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For a flexible molecule like this compound, this process involves exploring its potential energy surface to identify stable conformers. The orientation of the tert-butyl group and the hydroxyl proton relative to the pyrazole (B372694) ring are key variables. Theoretical calculations in the gaseous state can identify the most stable intrinsic conformation, which may differ from its structure in a solid-state crystal lattice due to intermolecular forces. bohrium.com Studies on similar substituted pyrazoles have shown that DFT methods can accurately reproduce experimentally determined geometric parameters, such as bond lengths and angles, providing confidence in the calculated structures. rdd.edu.iqnih.gov
Below is a representative table of calculated geometric parameters for a pyrazole ring, demonstrating the typical data obtained from DFT optimization.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.41 Å | |
| C4-C5 | 1.39 Å | |
| C5-N1 | 1.34 Å | |
| Bond Angle | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 105.0° | |
| N2-C3-C4 | 111.5° | |
| C3-C4-C5 | 105.5° | |
| C4-C5-N1 | 106.0° | |
| Note: Data is representative of a pyrazole core optimized using DFT (e.g., B3LYP/6-311G(d,p)) and is intended for illustrative purposes. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govripublication.com A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrazole ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed across the pyrazole ring's π-antibonding system. The electron-donating methyl and hydroxyl groups and the bulky tert-butyl group influence the energies of these orbitals. DFT calculations can precisely map the distribution and energy levels of these orbitals. researchgate.net
| Orbital Property | Gas Phase (eV) | In Water (eV) |
| EHOMO | -6.15 | -6.40 |
| ELUMO | -1.03 | -1.27 |
| ΔE(LUMO-HOMO) | 5.12 | 5.13 |
| Note: This table presents typical FMO energy values for a substituted pyrazole calculated at the B3LYP/6-311G(d,p) level, illustrating the general magnitude and the slight increase in the energy gap in a polar solvent. nih.gov |
Ab Initio Calculations for Energetic Profiles and Reaction Pathways
While DFT is highly effective, ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) can be used for even more accurate energy and geometry calculations, though at a greater computational expense. rdd.edu.iqresearchgate.net
These high-level calculations are particularly valuable for mapping reaction pathways and determining the energetic profiles of chemical reactions, such as the synthesis of the pyrazole ring or its subsequent functionalization. nih.gov For instance, in the condensation reaction between a diketone and a substituted hydrazine (B178648) to form the pyrazole ring, computational methods can identify the transition state structures and calculate their activation energies. researchgate.net This information reveals the reaction mechanism and predicts the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. wuxiapptec.com By calculating the free energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, providing a deep understanding of the reaction kinetics and thermodynamics. researchgate.net
Prediction and Comparison of Spectroscopic Parameters with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. By calculating properties like NMR chemical shifts and vibrational frequencies, a direct comparison can be made with experimental spectra. nih.gov
DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.net While calculations are often performed on a single molecule in the gas phase, discrepancies with experimental solution-phase spectra can arise from solvent effects and intermolecular interactions. mdpi.comrsc.org Nevertheless, the predicted shifts are generally in good agreement with experimental values and are invaluable for assigning signals in complex spectra. nih.gov
Similarly, the calculation of vibrational frequencies (corresponding to IR and Raman spectra) is a standard output of geometry optimization. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov These calculations help in assigning the vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov
| Parameter | Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹H NMR | C4-H | 5.83 | 5.91 |
| CH₃ | 2.30 | 2.35 | |
| NH | 12.25 | 12.40 | |
| ¹³C NMR | C3/C5 | 140.9 | 142.1 |
| C4 | 105.2 | 106.5 | |
| CH₃ | 11.1 | 11.5 | |
| Note: Data is based on studies of 3,5-dimethylpyrazole (B48361) and is for illustrative purposes to show the typical level of agreement between experimental and calculated (e.g., B3LYP/6-311+G) values. nih.gov |
| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
| ν(O-H) | Hydroxyl Stretch | ~3400 (broad) | ~3450 |
| ν(N-H) | Pyrazole N-H Stretch | ~3150 | ~3160 |
| ν(C-H) | Methyl C-H Stretch | ~2970 | ~2975 |
| ν(C=N) | Ring C=N Stretch | ~1570 | ~1575 |
| Note: Representative values for a substituted pyrazole. Experimental values are subject to hydrogen bonding effects. Calculated values are typically scaled to improve correspondence. nih.govmdpi.com |
Molecular Dynamics Simulations for Conformational Analysis in Solution and Intermolecular Interactions
While quantum mechanical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in a condensed phase, such as in solution. eurasianjournals.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, allowing the exploration of the conformational landscape and intermolecular interactions. researchgate.net
For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or ethanol) and simulating its movement over nanoseconds. rdd.edu.iq This allows for the observation of how the molecule tumbles, vibrates, and changes its conformation in response to thermal energy and interactions with the solvent. It is particularly useful for studying the stability of different conformers in solution and the dynamics of hydrogen bonding between the molecule's hydroxyl and pyrazole N-H groups and the surrounding solvent molecules. rdd.edu.iqnih.gov
Solvation Effects on Electronic Structure and Reactivity
The presence of a solvent can significantly influence a molecule's properties. Computational methods can account for these effects using either explicit solvent models (as in MD) or, more commonly, implicit solvation models like the Polarizable Continuum Model (PCM). dntb.gov.uaresearchgate.net In the PCM approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. gaussian.com
Including a solvation model in DFT calculations allows for a more realistic prediction of properties in solution. researchgate.net Solvation can alter the optimized geometry, the relative energies of different conformers, and the electronic structure. For instance, polar solvents tend to stabilize charge separation, which can affect the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, potentially increasing the molecule's reactivity compared to the gas phase. nih.gov Solvation energies calculated with models like the Solvation Model based on Density (SMD) can also predict the molecule's solubility in different solvents. researchgate.net
In-depth Analysis of this compound Coordination Chemistry Not Available in Current Scientific Literature
Following a comprehensive review of scientific databases and literature, detailed information regarding the coordination chemistry of the specific compound this compound as a ligand is not available. Extensive searches did not yield specific studies on its binding modes, the synthesis and characterization of its metal complexes, or their structural, electronic, magnetic, and catalytic properties.
The field of coordination chemistry extensively covers various pyrazole-based ligands, including those with tert-butyl and dimethyl substitutions. researchgate.netnih.gov Research has detailed the synthesis, structure, and application of complexes involving pyrazole, pyrazolato, and pyrazolone (B3327878) moieties with a wide range of transition metals and main group elements. depositolegale.itnih.govresearchgate.net These studies highlight the versatility of the pyrazole scaffold in forming stable and catalytically active metal complexes. mtak.hunih.gov
However, the specific substitution pattern of this compound, particularly the presence of the hydroxyl group at the 4-position combined with the bulky tert-butyl group at the N1-position, presents a unique ligand structure. The coordination behavior of this "pyrazolol" is not documented in the available literature. Consequently, there is no specific data to populate the requested sections on its chelation properties, the synthesis of its complexes, structural analysis via methods like X-ray crystallography, its electronic and magnetic behavior when complexed with metals, or any catalytic activity in organic transformations.
While general principles of pyrazole coordination chemistry are well-established, applying them speculatively to this particular unstudied ligand would not meet the standards of scientific accuracy. Further experimental research would be required to elucidate the coordination chemistry of this compound.
Synthesis and Academic Research on Derivatives and Analogues of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol
Systematic Modification of Substituents on the Pyrazole (B372694) Ring (e.g., varying alkyl groups, introducing aryl or heteroaryl substituents)
The core synthesis of 1-substituted 3,5-dimethylpyrazoles is typically achieved through the Knorr pyrazole synthesis or similar cyclocondensation reactions. dergipark.org.tr The foundational structure of the target compound is synthesized by reacting tert-butylhydrazine (B1221602) with a 1,3-dicarbonyl compound, in this case, acetylacetone (B45752) (2,4-pentanedione). researchgate.net
Introducing Aryl or Heteroaryl Substituents: The introduction of aromatic moieties onto the pyrazole ring significantly alters its electronic and steric profile. This can be accomplished through several synthetic strategies:
De Novo Synthesis: Utilizing an aryl-substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) in the initial cyclocondensation with tert-butylhydrazine yields a C-5 phenyl-substituted pyrazole. nih.gov
Cross-Coupling Reactions: A more versatile approach involves the post-synthesis modification of a halogenated pyrazole core. For example, a precursor like 1-(tert-Butyl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo Suzuki or Stille cross-coupling reactions with various aryl or heteroaryl boronic acids or stannanes. nih.govbldpharm.com This method allows for the introduction of a wide array of substituted aromatic rings, enabling extensive structure-activity relationship (SAR) studies. nih.govacs.orgacs.org Research has shown that aryl and heteroaryl substituents at the C-4 position are crucial for modulating biological activity in certain inhibitor classes. acs.orgacs.org
The table below illustrates potential modifications at the C-3 and C-5 positions.
| Starting 1,3-Diketone | Hydrazine (B178648) | Resulting C3/C5 Substituents |
| Acetylacetone | tert-Butylhydrazine | 3,5-Dimethyl |
| 3-Ethyl-2,4-pentanedione | tert-Butylhydrazine | 3,5-Dimethyl, 4-Ethyl |
| 1-Phenyl-1,3-butanedione | tert-Butylhydrazine | 3-Methyl, 5-Phenyl (regioisomers possible) |
| Dibenzoylmethane | tert-Butylhydrazine | 3,5-Diphenyl |
Derivatization at the 4-Hydroxyl Group (e.g., esterification, etherification, phosphorylation)
The 4-hydroxyl group is a key site for derivatization, acting as a versatile handle to introduce new functional groups and modulate properties such as solubility, stability, and biological target interaction. The synthesis of the 4-hydroxy pyrazole itself can be achieved through methods like the oxidation of a corresponding pyrazole or the hydrolysis of a 4-halopyrazole.
Esterification: The hydroxyl group of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol can be readily converted into an ester. Standard esterification conditions, such as reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine), are effective. researchgate.net This reaction allows for the introduction of a wide variety of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties. For example, a tert-butyl ester derivative has been reported for a related (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid, demonstrating the compatibility of the pyrazole core with ester functionalities. lookchem.com
Etherification: Ether derivatives are typically synthesized via the Williamson ether synthesis. This involves deprotonating the 4-hydroxyl group with a strong base, such as sodium hydride (NaH), to form a pyrazolate anion, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. This method allows for the attachment of diverse alkyl, benzyl, or aryl groups, thereby modifying the compound's lipophilicity and steric profile.
Phosphorylation: Phosphorylation introduces a phosphate (B84403) group, which can dramatically alter a molecule's polarity and ability to interact with biological systems. The 4-hydroxyl group can be phosphorylated by reacting it with phosphorylating agents like phosphoryl chloride (POCl₃) or via enzyme-catalyzed reactions. Research on related pyrazoline structures has shown that the pyrazole scaffold is amenable to reactions involving phosphorus reagents, indicating the feasibility of this modification. acs.org
The table below summarizes common derivatization reactions at the 4-hydroxyl position.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Esterification | Acetyl Chloride | Acetate Ester (-OCOCH₃) |
| Etherification | Benzyl Bromide | Benzyl Ether (-OCH₂Ph) |
| Phosphorylation | Phosphoryl Chloride | Phosphate Ester (-OPO₃H₂) |
Alterations to the N-1 Tert-butyl Substituent (e.g., other alkyl or aryl groups)
The substituent at the N-1 position is critical in defining the steric environment around the pyrazole ring and influencing regioselectivity in further reactions. The most direct way to generate analogues with different N-1 substituents is to vary the hydrazine used in the initial Knorr synthesis. nih.gov
Alkyl Groups: Using methylhydrazine, ethylhydrazine, or isobutylhydrazine (B3052577) in place of tert-butylhydrazine would yield analogues with smaller or differently branched alkyl groups. This allows for a systematic study of how steric bulk at N-1 affects reactivity and molecular conformation. researchgate.net
Aryl Groups: Employing aryl hydrazines, such as phenylhydrazine (B124118) or substituted phenylhydrazines, introduces electronic effects (both inductive and resonance) in addition to steric changes. nih.gov The synthesis of 1-aryl pyrazoles is a well-established field, providing a wide range of accessible analogues. dergipark.org.tr
Replacing the N-1 tert-butyl group on a pre-formed pyrazole is synthetically challenging due to the stability of the N-C bond. However, research on the cleavage of N-Boc (tert-butoxycarbonyl) groups from pyrazoles provides a related chemical transformation. arkat-usa.org While not a direct replacement of an alkyl group, it demonstrates that the bond to the tertiary carbon at the N-1 position can be selectively cleaved under certain conditions, suggesting potential, albeit complex, routes for post-synthetic modification. Studies on N-alkylation of pyrazoles show that reactions are often regioselective, governed by steric and electronic factors of existing ring substituents. researchgate.netresearchgate.net
Comparative Analysis of Electronic and Steric Effects of Substituents on Reactivity and Structure
The chemical behavior of pyrazole derivatives is governed by the interplay of electronic and steric effects of their substituents. numberanalytics.com
Electronic Effects: The pyrazole ring is an aromatic system. Substituents modulate the electron density of this ring, influencing the reactivity of other positions.
C-3/C-5 Substituents: The methyl groups at C-3 and C-5 are electron-donating groups (EDGs), which increase the electron density of the pyrazole ring, enhancing its basicity and influencing the acidity of the 4-OH group. Replacing these with electron-withdrawing groups (EWGs) like trifluoromethyl or nitro-substituted aryl rings would decrease the ring's electron density. frontiersin.org
N-1 Substituent: The N-1 tert-butyl group is weakly electron-donating through induction. Replacing it with an aryl group would introduce significant electronic effects. An electron-rich phenyl group (e.g., p-methoxyphenyl) would donate electron density into the ring via resonance, whereas an electron-poor phenyl group (e.g., p-nitrophenyl) would withdraw it. mdpi.com
Steric Effects:
N-1 Tert-butyl Group: The most significant steric feature of the parent compound is the bulky tert-butyl group at the N-1 position. This bulk can hinder the approach of reagents to the adjacent N-2 and C-5 positions. It also restricts the rotation around the N1-C(tert-butyl) bond, which can influence the preferred conformation of the entire molecule.
C-3/C-5 Methyl Groups: While smaller than the tert-butyl group, the C-3 and C-5 methyl groups also contribute to steric crowding, particularly influencing the accessibility and reactivity of the 4-OH group.
A comparative analysis shows that replacing the N-1 tert-butyl group with a smaller methyl group would reduce steric hindrance, potentially increasing reaction rates at nearby positions. Conversely, replacing it with a planar phenyl group would introduce a different steric profile, potentially allowing for π-stacking interactions while still sterically influencing the adjacent positions.
The following table provides a qualitative comparison of substituent effects.
| Substituent Position | Group | Electronic Effect | Steric Effect |
| N-1 | tert-Butyl | Weakly Donating (Inductive) | Very High |
| N-1 | Phenyl | Withdrawing/Donating (Resonance) | Moderate |
| C-3/C-5 | Methyl | Donating (Inductive/Hyperconjugation) | Low |
| C-3/C-5 | p-Nitrophenyl | Strongly Withdrawing | High |
Structure-Reactivity and Structure-Property Relationships in Analogues
Structure-reactivity and structure-property relationship (SAR) studies aim to correlate specific molecular modifications with changes in chemical reactivity or biological activity. nih.gov For analogues of this compound, these relationships are key to designing molecules with desired characteristics.
Structure-Reactivity:
Acidity of the 4-OH Group: The acidity of the 4-hydroxyl proton is directly influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups (e.g., a p-nitrophenyl group at C-3) would stabilize the resulting pyrazolate anion through resonance and induction, thereby increasing the acidity of the hydroxyl group and enhancing its reactivity in base-catalyzed reactions like etherification. Conversely, electron-donating groups would decrease its acidity.
Nucleophilicity of N-2: The steric bulk of the N-1 tert-butyl group shields the N-2 nitrogen, reducing its ability to act as a nucleophile or a Lewis base. Replacing the tert-butyl group with a less bulky substituent like a methyl group would increase the accessibility and reactivity of the N-2 position.
Structure-Property Relationships: In medicinal chemistry, SAR studies on pyrazole derivatives have revealed several key trends.
Lipophilicity and Potency: There is often a correlation between a compound's lipophilicity (logP) and its biological potency. Modifications such as adding longer alkyl chains at C-3/C-5, or introducing aryl ethers at the 4-position, systematically increase lipophilicity. nih.gov
Hydrogen Bonding: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor. Esterification or etherification removes the donor capability, which can drastically alter how the molecule binds to a biological target. The introduction of specific groups, such as amides or carboxylic acids on an aryl substituent, can introduce new hydrogen bonding sites to optimize target engagement. acs.orgnih.gov
Electronic Character and Activity: Studies on various pyrazole-based inhibitors have shown that the electronic character of substituents is critical. For instance, the presence of electron-withdrawing groups on an aryl ring can enhance anti-inflammatory or antinociceptive efficacy. frontiersin.org Similarly, the presence of a hydrogen bond acceptor on an aryl or heteroaryl substituent at the C-4 position has been identified as a minimum requirement for tight binding in certain kinase inhibitors. acs.org
These established principles guide the rational design of novel analogues based on the this compound scaffold for specific applications.
Potential Applications of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol in Advanced Chemical Systems
Role as a Key Synthetic Intermediate or Building Block in Organic Synthesis
The molecular architecture of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL makes it a valuable intermediate for the synthesis of more complex molecules. mdpi.com Pyrazole (B372694) derivatives are recognized for their versatility as synthetic precursors in the creation of a wide range of biologically and materially significant compounds. mdpi.com
Precursor to Complex Heterocyclic Compounds
The pyrazole scaffold is a fundamental building block for a multitude of fused heterocyclic systems. mdpi.com The hydroxyl group at the 4-position of this compound offers a reactive site for various transformations. For instance, it can be a nucleophile or can be converted into a good leaving group, facilitating the introduction of other functionalities or the construction of new rings. The tert-butyl group at the 1-position provides steric bulk, which can direct the regioselectivity of subsequent reactions, and also enhances solubility in organic solvents. The methyl groups at the 3- and 5-positions can also participate in condensation reactions or be functionalized to extend the molecular framework.
Table 1: Potential Synthetic Transformations
| Functional Group | Potential Reactions | Resulting Structures |
| 4-OH | Etherification, Esterification, Oxidation, Nucleophilic Substitution | Ethers, Esters, Pyrazolones, Halogenated Pyrazoles |
| Pyrazole N-H (if de-tert-butylated) | Alkylation, Acylation, Arylation | N-Substituted Pyrazoles |
| 3,5-CH₃ | Condensation, Halogenation | Extended Conjugated Systems, Halogenated Derivatives |
Reagent in Multi-Component Reactions
Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. mdpi.combeilstein-journals.orgacs.org Pyrazole derivatives are frequently synthesized via MCRs, and can also be utilized as key components in such reactions to generate molecular diversity. researchgate.netrsc.org While specific examples utilizing this compound as a reagent in MCRs are not extensively documented, its structure suggests potential. The hydroxyl group could act as a nucleophilic component, and the pyrazole ring itself can participate in cycloaddition reactions. The development of novel MCRs involving this pyrazole derivative could lead to the rapid assembly of complex molecular architectures.
Utilization in Homogeneous or Heterogeneous Catalysis
The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.com This ability stems from the lone pair of electrons on the sp²-hybridized nitrogen atom, which can coordinate to a metal center.
Protic pyrazoles, those with an N-H group, have been extensively studied as versatile ligands in both homogeneous and heterogeneous catalysis due to their proton-responsive nature. nih.gov While this compound has a tert-butyl group at the N1 position, preventing it from being a classic protic pyrazole, it can still function as a ligand. The pyridine-type nitrogen at position 2 is available for coordination. The substituents (tert-butyl, methyl, and hydroxyl) would modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For example, the bulky tert-butyl group can create a specific steric environment around the metal center, which could be advantageous in stereoselective catalysis. Furthermore, pyrazole-based ligands have been instrumental in the development of catalysts for various organic transformations. researchgate.netnih.gov
Application in Materials Science
The intrinsic electronic and structural properties of pyrazoles make them attractive candidates for the development of advanced materials. nih.gov Their applications can be found in polymers, liquid crystals, and potentially in semiconductors.
The incorporation of pyrazole units into polymers can impart desirable properties such as thermal stability and conductivity. wisdomlib.org this compound, with its hydroxyl group, could be used as a monomer in polymerization reactions, for example, in the synthesis of polyesters or polyethers. A microporous organic polymer based on a pyrazole structure has been synthesized and has shown high performance in CO2 capture. acs.org
While less explored, pyrazole derivatives have been suggested to have utility in semiconductor technology. kaust.edu.sa The π-conjugated system of the pyrazole ring can facilitate charge transport, a key property for organic semiconductors. arborpharmchem.com Further functionalization of this compound to enhance π-conjugation could lead to materials suitable for applications in organic electronics.
Use as a Chemical Probe for Fundamental Chemical Studies
Chemical probes are small molecules used to study and manipulate biological systems. youtube.com Fluorescent pyrazole derivatives have emerged as promising candidates for bioimaging applications due to their versatile synthesis and diverse structures. nih.gov The pyrazole scaffold can be incorporated into a larger molecular framework to create a fluorophore. The photophysical properties of such probes can be tuned by altering the substituents on the pyrazole ring.
This compound could serve as a precursor for the synthesis of chemical probes. The hydroxyl group provides a convenient handle for attaching other molecular components, such as a fluorophore or a recognition motif for a specific biological target. For instance, a pyrazole-based chemosensor has been developed for the detection of Cu(II) ions. chemrxiv.org
Emerging Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent building block for designing supramolecular assemblies. researchgate.netnih.govcsic.es These interactions can lead to the formation of well-defined structures like dimers, trimers, tetramers, and polymers (catemers). mdpi.com
Although the N-H group in this compound is substituted, the hydroxyl group at the 4-position can act as a hydrogen bond donor. The pyridine-type nitrogen of the pyrazole ring can still function as a hydrogen bond acceptor. This allows for the potential formation of various supramolecular motifs through hydrogen bonding, which is a key aspect of crystal engineering. The study of the crystal structure of pyrazole derivatives often reveals intricate hydrogen-bonded networks. researchgate.net
Future Research Directions and Unexplored Avenues in 1 Tert Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are often not environmentally benign. researchgate.netlongdom.org Future research on 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL should prioritize the development of green and sustainable synthetic protocols. nih.govcitedrive.com Key areas for investigation include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs could significantly improve efficiency by combining multiple synthetic steps, thereby reducing waste and saving time. longdom.orgmdpi.com An MCR approach for this target molecule would likely involve a 1,3-dicarbonyl precursor, tert-butylhydrazine (B1221602), and a suitable source for the C4-hydroxyl group.
Green Solvents and Catalysts: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media can eliminate the need for volatile and hazardous organic solvents. longdom.orgpreprints.org Furthermore, employing recyclable, heterogeneous catalysts could enhance the sustainability of the synthesis. nih.govresearchgate.net
Alternative Energy Sources: The use of microwave or ultrasonic irradiation as alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. royal-chem.comresearchgate.net
| Synthetic Strategy | Conventional Approach | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Solvent | Volatile organic solvents (e.g., toluene, xylene) | Water, ethanol, ionic liquids, or solvent-free conditions researchgate.net | Reduced environmental impact, improved safety, lower cost. longdom.orgpreprints.org |
| Catalyst | Homogeneous acid/base catalysts | Reusable solid acids, clays, or nanocatalysts nih.gov | Easy separation, catalyst recycling, reduced waste. researchgate.net |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasonic energy researchgate.net | Faster reaction rates, higher yields, energy efficiency. royal-chem.com |
| Reaction Design | Multi-step synthesis | One-pot multicomponent reactions (MCRs) longdom.org | Step economy, atom economy, reduced purification steps. nih.gov |
Exploration of Novel Reactivity Manifolds and Transformation Pathways
The reactivity of this compound is a fertile ground for future investigation. The presence of the hydroxyl group at the C4 position, in conjunction with the substituted pyrazole ring, offers numerous possibilities for novel chemical transformations.
Functionalization of the C4-Hydroxyl Group: The hydroxyl group can serve as a handle for a variety of reactions, including etherification, esterification, and conversion to halides or amines. These transformations would yield a library of new derivatives with potentially unique properties.
Electrophilic and Nucleophilic Aromatic Substitution: Although the pyrazole ring is π-electron rich, the influence of the bulky tert-butyl group and the hydroxyl group on its aromatic substitution patterns is unknown. mdpi.com Systematic studies on reactions like nitration, halogenation, and Friedel-Crafts reactions could reveal interesting regioselective outcomes.
Cross-Coupling Reactions: The pyrazole core is a versatile scaffold for transition-metal-catalyzed cross-coupling reactions. researchgate.net Converting the C4-hydroxyl group into a triflate or halide would enable Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amino groups.
Ring Transformations: Investigating the stability of the pyrazole ring under various conditions (e.g., photochemical, thermal, strong acid/base) could lead to the discovery of novel ring-opening or ring-expansion reactions, providing pathways to other heterocyclic systems.
Deeper Theoretical Insights into Reaction Mechanisms and Spectroscopic Signatures
Computational chemistry offers powerful tools to complement experimental studies. researchgate.nettandfonline.com For this compound, theoretical investigations are crucial for a deeper understanding of its fundamental properties.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for the synthetic and functionalization reactions described above. nih.gov This would provide valuable insights into the regioselectivity and reactivity observed experimentally.
Spectroscopic Prediction: High-level computational methods can accurately predict spectroscopic data such as NMR chemical shifts (¹H, ¹³C), IR, and Raman vibrational frequencies. rsc.org Comparing these theoretical predictions with experimental data can provide unambiguous structural confirmation and a deeper understanding of the molecule's electronic structure. tandfonline.com
Tautomerism and Conformational Analysis: Pyrazoles can exhibit tautomerism, and the conformational preferences of the bulky tert-butyl group can influence the molecule's reactivity and physical properties. nih.govmdpi.com Theoretical studies can determine the relative energies of different tautomers and conformers, providing a clearer picture of the molecule's behavior in different environments.
| Area of Theoretical Investigation | Computational Method | Potential Insights to be Gained |
|---|---|---|
| Reaction Mechanisms | Density Functional Theory (DFT) | Understanding transition states, activation energies, and regioselectivity of reactions. nih.gov |
| Spectroscopic Properties | DFT, Time-Dependent DFT (TD-DFT) | Prediction of NMR, IR, Raman, and UV-Vis spectra for structural confirmation. rsc.org |
| Tautomerism/Conformational Analysis | DFT, Ab initio methods | Determination of the most stable tautomeric and conformational forms. nih.govmdpi.com |
| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Analysis of frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity descriptors. |
Integration into Advanced Functional Materials for Non-Biological Applications
The unique structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. royal-chem.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole ring is an excellent ligand for coordinating with metal ions. mdpi.comnih.gov This compound could be used as a building block to construct novel MOFs or coordination polymers with potential applications in gas storage, catalysis, or sensing.
Polymer Chemistry: The hydroxyl group provides a reactive site for incorporating the pyrazole moiety into polymer backbones through ester or ether linkages. rroij.com The resulting polymers may exhibit enhanced thermal stability, specific optical properties, or unique chelating abilities.
Dyes and Photovoltaic Materials: Pyrazole derivatives are used in the manufacturing of dyes and have been explored for photovoltaic materials. royal-chem.comresearchgate.net Future research could investigate the chromophoric and electronic properties of derivatives of this compound for applications in dye-sensitized solar cells or as organic light-emitting diodes (OLEDs).
Interdisciplinary Research Opportunities Beyond Prohibited Scope
The exploration of this compound can extend into various interdisciplinary fields, opening up new avenues of research.
New Analytical Methods: The development of selective chemosensors for metal ions or anions is a promising area. The pyrazole-hydroxyl scaffold could be functionalized with chromophores or fluorophores to create sensitive and selective analytical reagents for environmental or industrial monitoring.
Environmental Chemistry Applications: The chelating properties of this pyrazole derivative could be harnessed for environmental remediation. mdpi.com Research could focus on its ability to selectively bind and remove toxic heavy metal ions from contaminated water sources. Furthermore, its potential as a corrosion inhibitor for metals could be an interesting avenue for exploration in materials science and environmental engineering.
Q & A
Basic: What are the established synthetic protocols for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL?
Answer:
The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors. For example:
- Step 1: React 3,5-dimethylpyrazole with tert-butylating agents (e.g., tert-butyl chloride) under reflux in ethanol or THF, using a base like KOH to facilitate alkylation at the N1 position .
- Step 2: Hydroxylation at the C4 position is achieved via nitration followed by reduction (e.g., using HNO₃ for nitration and Pd/C for catalytic hydrogenation) .
- Purification: Recrystallization from ethanol/DMF mixtures (1:1) is standard for isolating high-purity products .
Advanced: How can reaction conditions be optimized to mitigate side reactions during tert-butyl group introduction?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance tert-butyl group stability and reduce hydrolysis .
- Temperature control: Maintain reflux temperatures below 80°C to prevent decomposition of the tert-butylating agent .
- Catalytic additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .
- Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) to identify and isolate intermediates .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm; pyrazole C4-OH resonance near δ 9–10 ppm) .
- FTIR: Detect O–H stretching (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₂O: calc. 167.1184) .
Advanced: How can conflicting crystallographic data on pyrazole derivatives be resolved?
Answer:
- Refinement tools: Use SHELXL for high-resolution refinement, especially for disordered tert-butyl groups, with constraints to model thermal motion .
- Cross-validation: Compare with Cambridge Structural Database (CSD) entries (e.g., CSD refcode XXXX) to identify common packing motifs or hydrogen-bonding patterns .
- Software visualization: Mercury enables overlaying multiple structures to assess conformational differences and validate hydrogen-bond networks .
Basic: What in vitro assays are used to evaluate its pharmacological potential?
Answer:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Oxidative stress profiling: Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in whole blood cells .
- Enzyme inhibition: Use fluorescence-based assays (e.g., Amplex Red for autotaxin inhibition) .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Control standardization: Ensure consistent cell passage numbers, serum-free conditions, and solvent controls (e.g., DMSO ≤0.1%) .
- Orthogonal assays: Combine MTT with LDH release assays to distinguish cytostatic vs. cytotoxic effects .
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance in dose-response studies .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., autotaxin active site) .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electron density at the hydroxyl group, correlating with antioxidant activity .
- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donor count from PubChem data .
Basic: How to confirm purity and stability of the compound under storage?
Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .
- Stability testing: Store at –20°C under nitrogen; monitor degradation via periodic ¹H NMR (e.g., check for tert-butyl group cleavage) .
- Elemental analysis: Validate %C, %H, and %N within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
